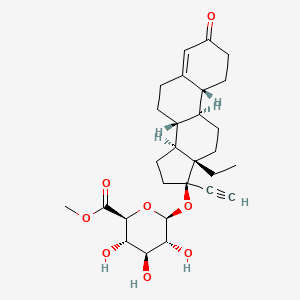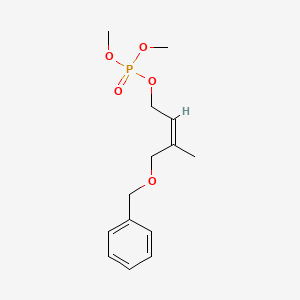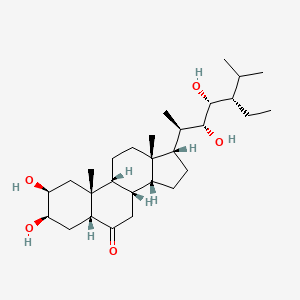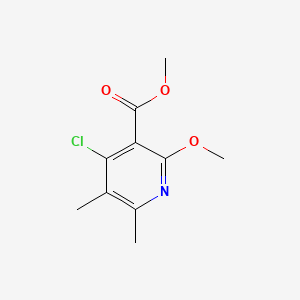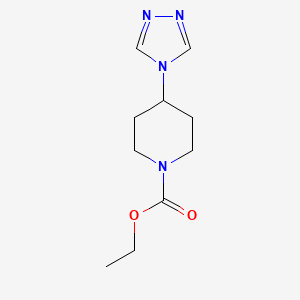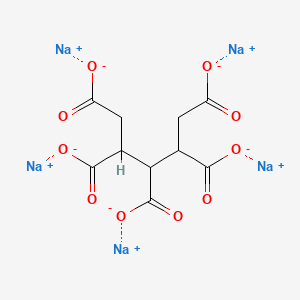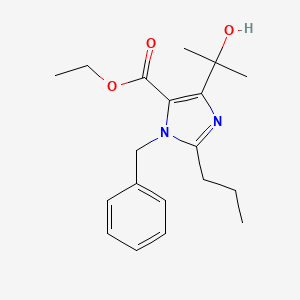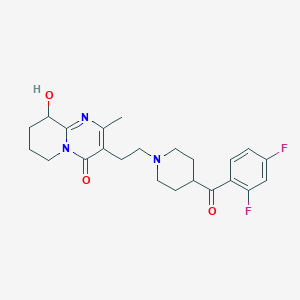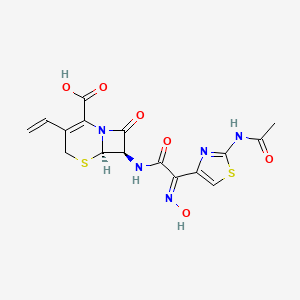
N-Acetyl Cefdinir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl Cefdinir is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. Chemically, it is known as (6R,7R)-7-((Z)-2-(2-Acetamidothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is primarily used for analytical purposes, including method development and validation, quality control applications, and as a reference standard .
Vorbereitungsmethoden
The synthesis of N-Acetyl Cefdinir involves several steps. One common method includes reacting 7-amino-3-vinyl-8-oxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with (Z)-2-(2-aminothiazole-4-yl)-2-acetoxyimino thioacetic acid ester in the presence of an organic base at low temperatures . The intermediate product is then subjected to hydrolysis and crystallization processes to obtain the final compound . Industrial production methods often involve low-temperature reactions to increase yield and reduce impurities .
Analyse Chemischer Reaktionen
N-Acetyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl Cefdinir has a wide range of scientific research applications:
Chemistry: It is used for analytical method development, method validation, and quality control applications.
Medicine: This compound is used as a reference standard in the development of pharmaceutical formulations.
Industry: It is employed in the large-scale production of Cefdinir and related compounds.
Wirkmechanismus
N-Acetyl Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the arrest of cell wall biosynthesis, causing the bacteria to lyse due to the ongoing activity of cell wall autolytic enzymes .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl Cefdinir is unique compared to other cephalosporins due to its specific chemical structure and properties. Similar compounds include:
Cefdinir: The parent compound, used to treat bacterial infections.
Cefixime: Another third-generation cephalosporin with similar antibacterial activity.
Cefpodoxime: A cephalosporin with a broader spectrum of activity.
This compound stands out due to its specific applications in analytical and quality control processes, making it a valuable tool in pharmaceutical research and development .
Eigenschaften
Molekularformel |
C16H15N5O6S2 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-acetamido-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N5O6S2/c1-3-7-4-28-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27)8-5-29-16(18-8)17-6(2)22/h3,5,10,14,27H,1,4H2,2H3,(H,19,23)(H,25,26)(H,17,18,22)/b20-9+/t10-,14-/m1/s1 |
InChI-Schlüssel |
DMYACLJHAMVFRC-VINNURBNSA-N |
Isomerische SMILES |
CC(=O)NC1=NC(=CS1)/C(=N\O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Kanonische SMILES |
CC(=O)NC1=NC(=CS1)C(=NO)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
